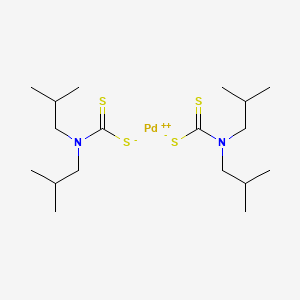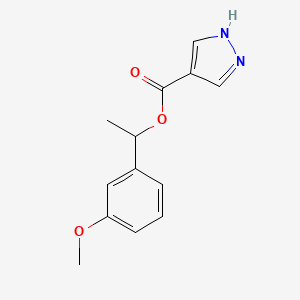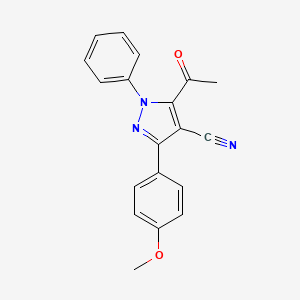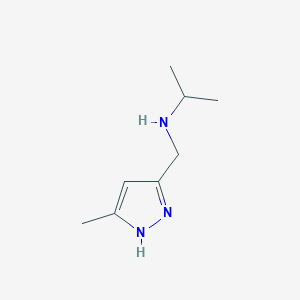
Bis(diisobutyldithiocarbamato)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) is a coordination compound where palladium is complexed with N,N-bis(2-methylpropyl)carbamodithioate ligands. This compound is known for its applications in various fields, including catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) typically involves the reaction of palladium salts with N,N-bis(2-methylpropyl)carbamodithioate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include ethanol and dichloromethane. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
In industrial settings, the production of N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) may involve large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of automated systems ensures consistent quality and yield. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced back to palladium(0) or palladium(I) states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) nanoparticles.
科学研究应用
N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an anticancer agent.
Industry: It is utilized in the production of advanced materials and in environmental remediation processes.
作用机制
The mechanism by which N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) exerts its effects involves the coordination of palladium with the carbamodithioate ligands. This coordination enhances the stability and reactivity of the palladium center, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
相似化合物的比较
Similar Compounds
- N,N-Bis(2-methylpropyl)carbamodithioate,nickel(2+)
- N,N-Bis(2-methylpropyl)carbamodithioate,copper(2+)
- N,N-Bis(2-methylpropyl)carbamodithioate,zinc(2+)
Comparison
Compared to its nickel, copper, and zinc counterparts, N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) exhibits unique catalytic properties due to the distinct electronic configuration and reactivity of palladium. This makes it particularly valuable in applications requiring high catalytic efficiency and selectivity.
属性
CAS 编号 |
52613-84-0 |
|---|---|
分子式 |
C18H36N2PdS4 |
分子量 |
515.2 g/mol |
IUPAC 名称 |
N,N-bis(2-methylpropyl)carbamodithioate;palladium(2+) |
InChI |
InChI=1S/2C9H19NS2.Pd/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
KPDYTMBIXSQQQU-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)

![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)



